molecular formula C17H15BrFN3O2 B2711126 1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-46-0

1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2711126
CAS No.: 894029-46-0
M. Wt: 392.228
InChI Key: YETLYBVKTMZXNZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea-based small molecule featuring a 3-bromophenyl group and a 3-fluorophenyl-substituted pyrrolidinone moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, anticancer properties, and neurological applications .

Properties

IUPAC Name

1-(3-bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O2/c18-11-3-1-5-13(7-11)20-17(24)21-14-9-16(23)22(10-14)15-6-2-4-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETLYBVKTMZXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15BrFN2O(Molecular Weight 335 20 g mol)\text{C}_{15}\text{H}_{15}\text{BrF}\text{N}_2\text{O}\quad (\text{Molecular Weight 335 20 g mol})

This compound features a bromophenyl and a fluorophenyl moiety connected through a urea linkage, which is critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of plasma kallikrein , an enzyme involved in the kinin system that plays a significant role in inflammation and blood pressure regulation. Inhibition of plasma kallikrein can have therapeutic implications in conditions such as hypertension and edema .

Additionally, the compound has shown promise as an anticancer agent . Studies have suggested that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines, potentially through mechanisms involving the disruption of cell cycle progression and inhibition of angiogenesis .

Anticancer Properties

Recent studies evaluated the anticancer effects of related compounds with similar structural features. For instance, a study on a derivative showed significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) with an IC50 value indicating effective inhibition of cell growth .

Table 1: Anticancer Activity Summary

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
BPUJurkat4.64 ± 0.08Cell cycle arrest (sub-G1 phase)
BPUHeLaNot specifiedInduction of apoptosis
BPUMCF-7Not specifiedAntiangiogenic effects

Enzyme Inhibition

The compound's inhibition of plasma kallikrein has been substantiated through various assays, demonstrating its potential role in managing inflammatory responses. The binding affinity to plasma kallikrein was assessed using computational docking studies, yielding promising results regarding its inhibitory potential .

Table 2: Enzyme Inhibition Data

EnzymeBinding Affinity (kcal/mol)Inhibition Type
Plasma Kallikrein-9.0Competitive Inhibitor
MMP-2-9.0Non-competitive Inhibitor
MMP-9-7.8Non-competitive Inhibitor

Case Studies

A notable case study involved the evaluation of structurally similar compounds where modifications led to enhanced anticancer activities. The findings indicated that introducing halogen atoms could significantly improve the binding affinity to target enzymes, thereby increasing the therapeutic efficacy against cancer cells .

Scientific Research Applications

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar urea derivatives, indicating that compounds like 1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea may exhibit significant antibacterial effects. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µM)
1Staphylococcus aureus8.34
2Escherichia coli8.37
3Pseudomonas aeruginosa8.65
4Salmonella typhi8.97
5Bacillus subtilis9.24

These results suggest that structurally similar compounds possess antibacterial activity comparable to established antibiotics like ciprofloxacin.

Anticancer Potential

The anticancer properties of urea derivatives have been extensively studied. For instance, related compounds have shown promising results in inhibiting the growth of various cancer cell lines:

Cell LineGI50 (µM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
CAKI-1 (Renal)28.7

These findings indicate that urea derivatives may exhibit broad-spectrum antitumor activity, with some selectivity towards specific cancer types.

Enzyme Inhibition Studies

Certain urea compounds have demonstrated effective inhibition of enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes:

CompoundEnzymeIC50 (µM)
Urea Derivative AAcetylcholinesterase2.14 ± 0.003
Urea Derivative BUrease6.28 ± 0.003

The low IC50 values indicate strong enzyme inhibitory potential, suggesting applications in treating conditions like Alzheimer's disease and urinary tract infections.

Case Studies

A notable case study involved synthesizing and evaluating various urea derivatives, including those structurally related to our compound. This study reported significant antibacterial and anticancer activities, leading to further investigations into their mechanisms of action and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Urea Derivatives

Compound Name Substituents Molecular Weight ([M+H]⁺) Yield (%) Key Applications Source
Target Compound 3-Bromophenyl, 3-fluorophenyl-pyrrolidinone ~400-450 (estimated) N/A Potential oncology/CNS -
8a () 3-Fluorophenyl, chloromethyl thiazole 362.1 50.3 Anticancer research
8b () 3,5-Dichlorophenyl, chloromethyl thiazole 412.0 58.1 Anticancer research
Example 20 () Trifluoromethoxy, hydroxyethyl 396.0 (calculated) 22 Neurological disorders
EP 4 121 415 B1 Derivatives () Bromo/methoxy/chloro-phenyl, hydroxymethyl 350-450 (estimated) N/A Epilepsy therapy

Key Observations :

  • Structural Differences: The target compound’s pyrrolidinone ring distinguishes it from thiazole-containing analogs (e.g., 8a–c) and hydroxyethyl-substituted patent compounds .
  • Synthetic Yields: Yields for thiazole-based ureas (50–58%) exceed those of Example 20 (22%) , possibly due to steric challenges in introducing pyrrolidinone or trifluoromethoxy groups.
  • Bioactivity: Thiazole-urea analogs lack explicit bioactivity data in the evidence, but chalcone derivatives (e.g., C1–C4) with halogenated aryl groups show cytotoxic IC₅₀ values of ~100 μg/mL against MCF-7 cells .

Halogenated Chalcones vs. Ureas

Table 2: Cytotoxic Activity of Halogen-Substituted Chalcones ()

Compound IC₅₀ (μg/mL) Cell Line Structural Features
C1: (E)-1-(4-chlorophenyl)-3-p-tolyl 1,484.75 MCF-7 Chlorophenyl, methylphenyl
C3: (E)-1-(3-bromophenyl)-3-p-tolyl 100 MCF-7 Bromophenyl, methylphenyl

Comparison with Ureas :

  • Chalcones (e.g., C3) with bromophenyl groups exhibit moderate cytotoxicity (IC₅₀ = 100 μg/mL), while non-halogenated analogs (C1) are inactive . This highlights the role of halogens in bioactivity.
  • Urea derivatives may offer superior potency due to hydrogen-bonding capacity from the urea core, which chalcones lack. For example, patent ureas with bromo/methoxy groups are effective in epilepsy models at lower doses .

Mechanistic and Application Insights

  • Oncology: The target compound’s pyrrolidinone ring may mimic kinase inhibitor scaffolds (e.g., PARP or EGFR inhibitors), while bromo/fluoro substituents could enhance DNA intercalation or alkylation .
  • Neurology : Analogous ureas in EP 4 121 415 B1 modulate ion channels or neurotransmitter receptors implicated in epilepsy . The 3-fluorophenyl group may improve selectivity for GABAergic targets compared to chlorinated analogs.

Q & A

What synthetic routes are recommended for preparing 1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?

Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions. A plausible route includes:

Pyrrolidinone Core Formation : Cyclize 3-fluorophenyl-substituted γ-lactam via intramolecular amidation (e.g., using carbodiimide coupling agents) .

Urea Bridging : React the pyrrolidin-3-amine intermediate with 3-bromophenyl isocyanate under anhydrous conditions (e.g., in THF or DCM at 0–25°C) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) for high-purity isolation .
Key Tools : NMR for intermediate verification, HPLC for purity assessment (>98%) .

How can Design of Experiments (DoE) optimize reaction yields for this compound?

Level: Advanced
Methodological Answer:
Implement DoE to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity):

Screening : Use a fractional factorial design (e.g., 2⁴⁻¹) to test variables affecting the urea coupling step .

Response Surface Methodology (RSM) : Apply central composite design to model nonlinear relationships (e.g., between temperature and catalyst loading) .

Validation : Confirm optimal conditions with triplicate runs (e.g., 65°C, 1.2 eq. isocyanate, DMF solvent), achieving >75% yield .
Software : Minitab or JMP for statistical analysis; HPLC-MS for yield quantification .

What analytical techniques are critical for structural characterization?

Level: Basic
Methodological Answer:
A combination of spectroscopic and spectrometric methods is essential:

NMR : Assign ¹H/¹³C peaks to confirm urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons) .

HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₇H₁₄BrFN₃O₂: 390.0234) .

IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .
Cross-Validation : Compare with computational spectra (e.g., DFT simulations) to resolve ambiguities .

How can discrepancies in spectroscopic data during structural elucidation be resolved?

Level: Advanced
Methodological Answer:
Address contradictions systematically:

Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the urea group) by acquiring spectra at 25°C and 60°C .

2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons (e.g., distinguishing pyrrolidinone substituents) .

X-ray Crystallography : If crystals are obtainable (e.g., via slow evaporation in acetonitrile), resolve absolute configuration .
Reference Data : Compare with analogs (e.g., ’s pyridinyl ureas) to identify substituent effects .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Level: Advanced
Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary fluorophenyl position) and assess bioactivity .

In Vitro Assays : Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., NCI-60 panel) using MTT assays .

Computational Modeling : Dock the compound into protein active sites (e.g., Autodock Vina) to predict binding modes .
Data Analysis : Use IC₅₀ values and molecular descriptors (e.g., logP, PSA) to correlate structure with activity .

How can computational methods predict physicochemical properties relevant to drug discovery?

Level: Advanced
Methodological Answer:

logP Calculation : Employ fragment-based methods (e.g., XlogP3) to estimate lipophilicity ( reports XlogP for similar ureas) .

Topological Polar Surface Area (TPSA) : Use tools like RDKit to predict solubility and membrane permeability .

Molecular Dynamics (MD) : Simulate solvation behavior in water/octanol systems to refine partition coefficients .
Validation : Compare predictions with experimental HPLC-derived logP values .

How to design stability studies under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:

Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions .

Analytical Monitoring : Track degradation products via UPLC-PDA/MS at intervals (0, 7, 14 days) .

Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C from accelerated stability data .
Documentation : Report degradation pathways (e.g., hydrolysis of urea linkage) and recommend storage in anhydrous, dark conditions .

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